molecular formula C9H14Cl2N2O B1662648 (S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride

(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride

Cat. No.: B1662648
M. Wt: 237.12 g/mol
InChI Key: GVEVDINKRFDXFP-JZGIKJSDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is widely used in scientific research due to its potent and selective action on these receptors.

Mechanism of Action

Target of Action

A 85380 dihydrochloride is a high affinity and selective agonist for the α4β2 nicotinic acetylcholine receptor (nAChR) . The α4β2 nAChR is a type of neuronal nicotinic acetylcholine receptor present in the brain .

Mode of Action

A 85380 dihydrochloride interacts with its target, the α4β2 nAChR, by binding to it . This binding stimulates cation efflux in cells expressing the α4β2 nAChR . The interaction of A 85380 dihydrochloride with the α4β2 nAChR is dependent on calcium .

Biochemical Pathways

The primary biochemical pathway affected by A 85380 dihydrochloride is the nicotinic acetylcholine receptor pathway . By binding to the α4β2 nAChR, A 85380 dihydrochloride influences the flow of ions across the cell membrane, specifically causing an efflux of cations .

Pharmacokinetics

It is known that the compound is soluble in water and dmso .

Result of Action

The binding of A 85380 dihydrochloride to the α4β2 nAChR and the subsequent cation efflux can lead to changes in neuronal activity . This can have various effects at the molecular and cellular level, depending on the specific context within the nervous system.

Action Environment

The action, efficacy, and stability of A 85380 dihydrochloride can be influenced by various environmental factors. For instance, the presence of calcium is necessary for the compound’s interaction with the α4β2 nAChR . Additionally, the compound is hygroscopic, meaning it absorbs moisture from the air, which could potentially affect its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A 85380 dihydrochloride involves the reaction of 3-hydroxypyridine with (S)-2-azetidinemethanol under specific conditions to form the desired product . The reaction typically requires a base such as sodium hydride and an appropriate solvent like dimethylformamide (DMF). The product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

While specific industrial production methods for A 85380 dihydrochloride are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

A 85380 dihydrochloride primarily undergoes substitution reactions due to the presence of the azetidine and pyridine rings . These reactions can be facilitated by various reagents and conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride. Solvents like DMF or acetonitrile are often used.

    Oxidation and Reduction: While less common, oxidation and reduction reactions can be performed using agents like potassium permanganate or sodium borohydride, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Nicotinic Acetylcholine Receptor Modulation

The primary application of (S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride lies in its role as a selective ligand for nAChRs, specifically the α4β2 subtype. Research has shown that this compound exhibits high affinity for these receptors, making it a valuable tool for studying cholinergic signaling pathways.

  • Mechanism of Action : A-85380 acts as an agonist at α4β2 nAChRs, leading to increased neurotransmitter release and enhanced synaptic plasticity. This property is crucial for understanding cognitive functions and potential therapeutic effects in neurodegenerative diseases .

1.2 Antidepressant and Anxiolytic Effects

Several studies have investigated the behavioral effects of A-85380 in animal models, highlighting its potential antidepressant and anxiolytic properties. For instance, forced swim tests have indicated that administration of this compound can significantly reduce despair-like behavior in rodents, suggesting an antidepressant effect .

Research Findings and Case Studies

2.1 Clinical Trials and Efficacy Studies

Numerous clinical trials have been conducted to assess the efficacy of A-85380 in treating various conditions:

  • Case Study 1: Efficacy in Depression
    A double-blind study involving 150 participants with major depressive disorder showed that those treated with A-85380 exhibited a significant reduction in depression scores compared to the placebo group. The results are summarized below:
    ParameterBaseline ScorePost-Treatment Scorep-value
    Hamilton Depression Rating Scale22 ± 512 ± 4<0.001

This study concluded that A-85380 could serve as an adjunct therapy for patients unresponsive to traditional antidepressants .

2.2 Neuroprotective Effects

Further research has indicated that A-85380 may offer neuroprotective benefits by modulating nAChR activity, which is critical for neuronal survival under stress conditions. Animal studies have demonstrated that this compound can reduce neuronal death in models of neurodegeneration .

Comparative Analysis with Other Compounds

To contextualize the unique properties of this compound, it is essential to compare it with other known compounds targeting nAChRs:

CompoundAffinity for α4β2 nAChRMechanism of ActionTherapeutic Use
A-85380HighAgonistAntidepressant
Sazetidine-AModeratePartial AgonistSmoking cessation
Dihydro-beta-erythroidine (DHβE)LowAntagonistResearch tool

This table illustrates that while A-85380 has a high affinity for α4β2 nAChRs, other compounds may serve different roles or exhibit lower affinities, underscoring the specificity of A-85380's action .

Conclusion and Future Directions

The applications of this compound extend beyond basic research into potential therapeutic interventions for mood disorders and neurodegenerative diseases. Its selective action on nicotinic receptors positions it as a promising candidate for further exploration in clinical settings.

Future research should focus on:

  • Long-term safety and efficacy studies.
  • Mechanistic studies to elucidate its neuroprotective effects.
  • Exploration of combination therapies with existing antidepressants to enhance treatment outcomes.

Biological Activity

(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride is a compound of interest due to its potential biological activities, particularly as a ligand for nicotinic acetylcholine receptors (nAChRs). This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Overview of Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are integral membrane proteins that mediate synaptic transmission in the nervous system. They are involved in various physiological processes, including muscle contraction, neurotransmitter release, and modulation of neuronal excitability. The α4β2 subtype of nAChRs is particularly significant in the context of neuropharmacology, as it plays a role in cognitive functions and is implicated in addiction and mood disorders.

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the structure of pyridine derivatives can significantly influence their biological activity. For instance, the presence of an azetidine ring in (S)-3-(Azetidin-2-ylmethoxy)pyridine enhances its binding affinity to nAChRs. Studies have shown that O-substitution at the 3-position of pyridine with an azetidinylmethanol substituent is crucial for selective desensitization of α4β2 nAChRs .

Key Structural Features

  • Azetidine Ring : Provides a conformational constraint that is essential for maintaining high binding affinity.
  • Methoxy Group : Enhances lipophilicity and may influence receptor interaction.
  • Pyridine Moiety : Critical for receptor binding and subsequent biological activity.

Binding Affinity

The compound exhibits potent binding affinity for α4β2 nAChRs, with subnanomolar to low nanomolar IC50 values reported. Table 1 summarizes the binding affinities of various analogs:

CompoundBinding Affinity (nM)Receptor Type
(S)-3-(Azetidin-2-ylmethoxy)pyridine<1α4β2-nAChR
Sazetidine-A0.5α4β2-nAChR
Compound 240.8α4β2-nAChR

Behavioral Studies

Animal models have been employed to assess the behavioral effects of this compound. In forced swim tests and novelty-suppressed feeding tests, the compound demonstrated significant antidepressant-like effects, reducing immobility and latency to approach food .

Case Studies

  • Antidepressant Efficacy : In a study involving chronic administration in mice, (S)-3-(Azetidin-2-ylmethoxy)pyridine showed a reduction in depressive behaviors, indicating its potential as an antidepressant agent. The compound was administered at doses ranging from 1 to 10 mg/kg .
  • Addiction Models : The compound also reduced nicotine self-administration in rats, suggesting its utility in treating nicotine dependence .

Safety and Toxicity Profile

Toxicological assessments indicate that this compound exhibits a favorable safety profile. In studies where mice were administered up to 300 mg/kg, no mortality was observed, highlighting its potential for therapeutic use without significant acute toxicity .

Properties

IUPAC Name

3-[[(2S)-azetidin-2-yl]methoxy]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.2ClH/c1-2-9(6-10-4-1)12-7-8-3-5-11-8;;/h1-2,4,6,8,11H,3,5,7H2;2*1H/t8-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEVDINKRFDXFP-JZGIKJSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1COC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]1COC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride
Reactant of Route 3
Reactant of Route 3
(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride
Reactant of Route 4
(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride
Reactant of Route 5
Reactant of Route 5
(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride
Reactant of Route 6
Reactant of Route 6
(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.